molecular formula C7H10N2O B6237545 4-cyclobutoxy-1H-pyrazole CAS No. 1890865-42-5

4-cyclobutoxy-1H-pyrazole

Cat. No. B6237545
CAS RN: 1890865-42-5
M. Wt: 138.2
InChI Key:
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Description

4-cyclobutoxy-1H-pyrazole, also known as CBP, is an organic compound that is used in a variety of scientific research applications. It is a five-membered ring compound, containing three nitrogen atoms and one oxygen atom. CBP is an important building block for the synthesis of organic compounds, and has been widely used in chemical synthesis to produce a variety of compounds, including those with biological activity. In addition, CBP has been used in a variety of scientific research applications, such as the study of enzyme-catalyzed reactions, drug design, and the development of new therapeutic agents.

Scientific Research Applications

4-cyclobutoxy-1H-pyrazole has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as it can be used as a substrate for a variety of enzymes. In addition, this compound has been used in drug design, as it can be used to synthesize compounds with potential therapeutic activity. Furthermore, this compound has been used in the development of new therapeutic agents, as it can be used to synthesize compounds with novel biological activity.

Mechanism of Action

The mechanism of action of 4-cyclobutoxy-1H-pyrazole is not yet fully understood. However, it is believed that this compound binds to enzyme active sites, and is then converted to the corresponding cyclobutyl hydrazine. This conversion is believed to be catalyzed by a variety of metal ions, such as copper(II) chloride, copper(I) chloride, and nickel(II) chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have anti-inflammatory and anti-bacterial properties. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-cyclobutoxy-1H-pyrazole in lab experiments is its ease of synthesis. This compound can be synthesized using a variety of methods, and can be easily obtained from commercial suppliers. Furthermore, this compound can be used in a variety of scientific research applications, such as the study of enzyme-catalyzed reactions, drug design, and the development of new therapeutic agents. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not yet fully understood, and the biochemical and physiological effects of this compound are not yet fully known.

Future Directions

There are a number of potential future directions for research on 4-cyclobutoxy-1H-pyrazole. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Furthermore, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory and anti-bacterial properties. In addition, further research could be conducted to explore the potential of this compound as a building block for the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential of this compound as a drug design tool, as well as its potential for the development of new therapeutic agents.

Synthesis Methods

4-cyclobutoxy-1H-pyrazole can be synthesized using several methods. The most common method involves the reaction of a cyclobutyl halide, such as cyclobutyl bromide, with hydrazine. This reaction yields a 1:1 mixture of the two products, this compound and cyclobutyl hydrazine. The reaction can be carried out in a variety of solvents, including ethanol, toluene, and dichloromethane. In addition, the reaction can be catalyzed by a variety of metal salts, such as copper(II) chloride, copper(I) chloride, and nickel(II) chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclobutoxy-1H-pyrazole involves the reaction of cyclobutanone with hydrazine hydrate followed by cyclization with 1,4-dibromobutane.", "Starting Materials": [ "Cyclobutanone", "Hydrazine hydrate", "1,4-dibromobutane" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-cyclobutoxy-1,2-dihydropyrazole.", "Step 2: The 4-cyclobutoxy-1,2-dihydropyrazole is then cyclized with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-cyclobutoxy-1H-pyrazole.", "Step 3: The product is then purified through recrystallization or column chromatography." ] }

CAS RN

1890865-42-5

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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